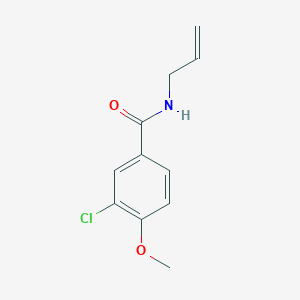![molecular formula C12H18FN3S B5149216 N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5149216.png)
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT has been shown to inhibit the activity of γ-secretase, an enzyme that plays a critical role in the processing of amyloid precursor protein (APP) and the generation of amyloid-β (Aβ) peptides, which are known to be involved in the pathogenesis of Alzheimer's disease (AD).
Mecanismo De Acción
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea works by inhibiting the activity of γ-secretase, an enzyme that cleaves APP to generate Aβ peptides. This compound binds to the active site of γ-secretase and prevents the enzyme from cleaving APP, leading to a decrease in the production of Aβ peptides.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of γ-secretase, this compound has been shown to modulate the activity of other enzymes and signaling pathways. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied and has a well-characterized mechanism of action. However, this compound also has some limitations. It can be toxic at high concentrations and may have off-target effects on other enzymes and signaling pathways.
Direcciones Futuras
There are several future directions for the use of N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea in scientific research. One potential application is in the development of therapies for AD. This compound has been shown to decrease the production of Aβ peptides, which are believed to play a critical role in the pathogenesis of AD. Another potential application is in the study of other diseases that are associated with the dysregulation of γ-secretase activity, such as cancer. Finally, there is a need for the development of more selective γ-secretase inhibitors that have fewer off-target effects and are less toxic than this compound.
Métodos De Síntesis
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea can be synthesized using a simple two-step procedure. The first step involves the reaction of 4-fluoroaniline with thiocyanate to form N-(4-fluorophenyl)thiourea. The second step involves the reaction of N-(4-fluorophenyl)thiourea with 3-(dimethylamino)propylamine to form this compound.
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea has been widely used in scientific research to study the role of γ-secretase in the processing of APP and the generation of Aβ peptides. This compound has been shown to inhibit the activity of γ-secretase, leading to a decrease in the production of Aβ peptides. This has led to the use of this compound as a tool to study the pathogenesis of AD and the development of potential therapies for the disease.
Propiedades
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3S/c1-16(2)9-3-8-14-12(17)15-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVNXCSPFYDZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=S)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5149147.png)


![1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5149161.png)
![3-[2-(benzyloxy)phenyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5149162.png)



![ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5149185.png)
![7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5149196.png)
![N-(4-fluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5149197.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149201.png)
